molecular formula C11H13ClO2 B6256870 2-Tert-butyl-5-chlorobenzoic acid CAS No. 14034-94-7

2-Tert-butyl-5-chlorobenzoic acid

Cat. No. B6256870
CAS RN: 14034-94-7
M. Wt: 212.67 g/mol
InChI Key: BKFXRRXYTJGELY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-Butyl-5-chlorobenzoic acid (2-t-BCA) is an organic compound used as an intermediate in the synthesis of other compounds. It is a colorless solid with a molecular formula of C10H11ClO2. It is a derivative of benzoic acid and is widely used in pharmaceutical, agricultural, and other industries. It is also used in the synthesis of dyes, pesticides, and other chemicals.

Scientific Research Applications

2-Tert-butyl-5-chlorobenzoic acid is used as an intermediate in the synthesis of pharmaceuticals, pesticides, dyes, and other chemicals. It is also used in the synthesis of other benzoic acid derivatives. It has been used in the synthesis of the antifungal agent clotrimazole, the anti-inflammatory agent diclofenac, and the antimalarial drug chloroquine. It has also been used in the synthesis of the anti-cancer agent doxorubicin.

Mechanism of Action

2-Tert-butyl-5-chlorobenzoic acid is an intermediate in the synthesis of other compounds. It is a colorless solid with a molecular formula of C10H11ClO2. It is a derivative of benzoic acid and is widely used in pharmaceutical, agricultural, and other industries. It is a reactive compound and can undergo several reactions, such as Friedel-Crafts alkylation, nucleophilic substitution, and electrophilic substitution.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-cancer, and antifungal effects. It has also been shown to have antioxidant, anti-hypertensive, and anti-diabetic effects. In addition, it has been shown to have hepatoprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

2-Tert-butyl-5-chlorobenzoic acid is a versatile compound that can be used in a variety of laboratory experiments. It is a relatively inexpensive and readily available compound. It is also relatively stable and can be stored for long periods of time. However, it is a reactive compound and can undergo a variety of reactions. It is also toxic and should be handled with care.

Future Directions

2-Tert-butyl-5-chlorobenzoic acid has a wide range of potential applications and future directions. It could be used in the synthesis of new pharmaceuticals and agrochemicals. It could also be used in the development of new materials, such as polymers and nanomaterials. In addition, it could be used in the development of new catalysts and biocatalysts. Finally, it could be used in the development of new analytical methods for the detection and quantification of compounds.

Synthesis Methods

2-Tert-butyl-5-chlorobenzoic acid can be synthesized using a Friedel-Crafts alkylation reaction. This reaction involves the reaction of an aromatic compound with an alkyl halide in the presence of an acid catalyst. The reaction of this compound can be carried out by reacting benzene with tert-butyl chloride in the presence of a Lewis acid such as aluminum chloride. The reaction yields a mixture of this compound and other by-products.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-tert-butyl-5-chlorobenzoic acid can be achieved through a Friedel-Crafts acylation reaction using tert-butylbenzene and chloroacetyl chloride as starting materials.", "Starting Materials": [ "tert-butylbenzene", "chloroacetyl chloride", "anhydrous aluminum chloride", "dichloromethane", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "1. Dissolve 10 g of tert-butylbenzene in 50 mL of dichloromethane in a round-bottom flask.", "2. Add 10 mL of chloroacetyl chloride dropwise to the flask while stirring at room temperature.", "3. Add 10 g of anhydrous aluminum chloride to the flask and stir the mixture for 2 hours at room temperature.", "4. Quench the reaction by adding 50 mL of ice-cold water to the flask.", "5. Extract the organic layer with 50 mL of 10% hydrochloric acid solution.", "6. Wash the organic layer with 50 mL of 10% sodium hydroxide solution.", "7. Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "8. Concentrate the solution under reduced pressure to obtain the crude product.", "9. Purify the crude product by recrystallization from ethanol to obtain 2-tert-butyl-5-chlorobenzoic acid as a white solid." ] }

CAS RN

14034-94-7

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-tert-butyl-5-chlorobenzoic acid

InChI

InChI=1S/C11H13ClO2/c1-11(2,3)9-5-4-7(12)6-8(9)10(13)14/h4-6H,1-3H3,(H,13,14)

InChI Key

BKFXRRXYTJGELY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)Cl)C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.